molecular formula C5H4ClN3OS B13870081 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde

2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde

Cat. No.: B13870081
M. Wt: 189.62 g/mol
InChI Key: KFROWVBPZCVEEQ-UHFFFAOYSA-N
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Description

2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes an amino group, a chloro substituent, a sulfanylidene group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, covalent bonding, and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-1H-pyrazine-3-carbaldehyde: Lacks the sulfanylidene group.

    2-amino-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the chloro substituent.

    5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the amino group.

Uniqueness

2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is unique due to the presence of all three functional groups (amino, chloro, and sulfanylidene) on the pyrazine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H4ClN3OS

Molecular Weight

189.62 g/mol

IUPAC Name

2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde

InChI

InChI=1S/C5H4ClN3OS/c6-3-5(11)9-4(7)2(1-10)8-3/h1H,(H3,7,9,11)

InChI Key

KFROWVBPZCVEEQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(NC(=S)C(=N1)Cl)N

Origin of Product

United States

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